molecular formula C8H8N2O B8814252 5-(2-Furyl)-3-methyl-1H-pyrazole

5-(2-Furyl)-3-methyl-1H-pyrazole

Cat. No.: B8814252
M. Wt: 148.16 g/mol
InChI Key: VVSHKLXYBAYORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Furyl)-3-methyl-1H-pyrazole: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a furyl group at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Reaction Conditions:

    Reagents: 2-furylhydrazine, 3-methyl-2-butanone

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-3-methyl-1H-pyrazole: undergoes various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives

    Reduction: Dihydropyrazole derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

5-(2-Furyl)-3-methyl-1H-pyrazole: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furyl and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its bioactivity.

Comparison with Similar Compounds

5-(2-Furyl)-3-methyl-1H-pyrazole: can be compared with other similar compounds such as:

    5-(2-Furyl)-1H-pyrazole: Lacks the methyl group at the 3-position, which may affect its reactivity and bioactivity.

    3-Methyl-1H-pyrazole: Lacks the furyl group, resulting in different chemical properties and applications.

    2-Furyl-1H-pyrazole:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(furan-2-yl)-5-methyl-1H-pyrazole

InChI

InChI=1S/C8H8N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10)

InChI Key

VVSHKLXYBAYORP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.07 g (7.03 mmol) of 1-(2-furyl)-1,3-butanedione in 26 mL of MeOH at 25° C. was added 0.442 mL (14.07 mmol) of hydrazine. The reaction was stirred for 24 h then concentrated in vacuo. The residue was purified by silica gel flash column chromatography using hexanes/EtOAc (1:1) as eluent to give 1.02 g (98%) of title compound: low resolution MS (Cl) m/e 149 (MH+).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.442 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
98%

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